Thenalidine

Descripción general

Descripción

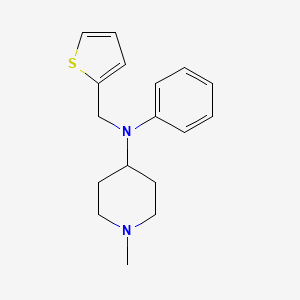

Tenalidina es un antihistamínico con propiedades anticolinérgicas, utilizado principalmente como un fármaco antipruriginoso. Fue retirado de los mercados de Estados Unidos, Canadá y el Reino Unido en 1963 debido a preocupaciones relacionadas con la neutropenia . La fórmula química de la Tenalidina es C17H22N2S, y es conocida por su estructura que comprende un anillo de piperidina sustituido con un grupo fenilo y un grupo tienilmetilo .

Métodos De Preparación

La síntesis de Tenalidina implica la reacción de 1-metil-4-piperidona con bromuro de fenilmagnesio para formar 1-metil-4-fenilpiperidin-4-ol. Este intermedio se hace reaccionar con cloruro de tienilmetilo en presencia de una base para producir Tenalidina . Los métodos de producción industrial suelen seguir rutas sintéticas similares, asegurando la pureza y el rendimiento del producto final a través de condiciones de reacción optimizadas y técnicas de purificación.

Análisis De Reacciones Químicas

Tenalidina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Tenalidina puede oxidarse para formar los correspondientes sulfoxidos y sulfonas.

Reducción: El compuesto puede reducirse para formar aminas secundarias.

Sustitución: Tenalidina puede experimentar reacciones de sustitución nucleofílica, particularmente en el grupo tienilmetilo. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio

Aplicaciones Científicas De Investigación

Química: Sirve como un compuesto modelo para estudiar la reactividad de los derivados de la piperidina.

Biología: Las propiedades antihistamínicas de Tenalidina la convierten en un tema de interés en la comprensión de las interacciones con los receptores de histamina.

Medicina: Aunque se retiró del mercado, la estructura y las propiedades de Tenalidina continúan siendo estudiadas para desarrollar nuevos antihistamínicos con perfiles de seguridad mejorados.

Industria: La síntesis y las reacciones de Tenalidina se utilizan como estudios de caso en cursos de química industrial e investigación

Mecanismo De Acción

Tenalidina ejerce sus efectos actuando como un antagonista en los receptores H1 de histamina. Esta acción bloquea los efectos de la histamina, un compuesto involucrado en las reacciones alérgicas, reduciendo así los síntomas como el picor y la inflamación. Los objetivos moleculares incluyen receptores de histamina en varias células, y las vías involucradas son aquellas relacionadas con las respuestas alérgicas y la inflamación .

Comparación Con Compuestos Similares

Tenalidina es similar a otros antihistamínicos como la difenhidramina y la clorfeniramina. Es única debido a su estructura específica, que incluye un grupo tienilmetilo. Esta diferencia estructural contribuye a su perfil farmacológico y efectos secundarios distintos. Compuestos similares incluyen:

Difenhidramina: Otro antihistamínico con propiedades sedantes.

Clorfeniramina: Un antihistamínico con menos efectos sedantes en comparación con la difenhidramina.

Prometazina: Un antihistamínico con fuertes propiedades sedantes y antieméticas

Actividad Biológica

Thenalidine, an antihistamine with anticholinergic properties, has a complex history of use and withdrawal due to safety concerns. Originally marketed for its antipruritic effects, it was withdrawn from the markets in the United States, Canada, and the United Kingdom in 1963 primarily due to the risk of severe side effects, including agranulocytosis and neutropenia. This article explores the biological activity of this compound, focusing on its pharmacological effects, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is substituted with a phenyl group and a thiophenyl group. Its chemical formula is C₁₈H₁₈N₂O₃S, with a molar mass of approximately 286.44 g/mol. The compound's structure contributes significantly to its pharmacological activity, particularly its antihistaminic effects.

Pharmacological Activity

Antihistaminic Effects : this compound acts primarily as an H1-antihistamine, blocking the action of histamine at H1 receptors. This mechanism is responsible for its effectiveness in alleviating allergic reactions and symptoms such as itching and rashes.

Anticholinergic Properties : The compound exhibits anticholinergic effects, which can lead to reduced secretions and smooth muscle relaxation. This property can be beneficial in treating conditions like motion sickness or as a pre-anesthetic medication.

Safety and Toxicity

Despite its therapeutic uses, this compound's safety profile raised significant concerns. Reports indicated that the drug could cause serious side effects such as agranulocytosis—a potentially life-threatening decrease in white blood cells—which led to its withdrawal from the market. A case study published in 1958 documented three cases of agranulocytosis associated with this compound therapy, highlighting the risks involved in its use .

Case Studies

- Agranulocytosis Cases : A review article reported multiple instances where patients developed agranulocytosis following treatment with this compound. These cases emphasized the need for careful monitoring of blood counts during treatment with this compound .

- Combination Therapies : Research has explored the use of this compound in combination with other medications to enhance therapeutic efficacy while minimizing adverse effects. For instance, studies indicated that combining this compound with calcium supplements showed improved outcomes in patients with allergic conditions .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other antihistamines:

| Compound | Type | Primary Use | Notable Side Effects |

|---|---|---|---|

| This compound | H1-Antihistamine | Allergic reactions | Agranulocytosis, Neutropenia |

| Diphenhydramine | H1-Antihistamine | Allergies, Insomnia | Drowsiness, Dry mouth |

| Cetirizine | H1-Antihistamine | Allergies | Drowsiness (less common) |

| Fexofenadine | H1-Antihistamine | Allergies | Headache |

Propiedades

IUPAC Name |

1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2S/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOHYVOVXOUKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048835 | |

| Record name | Thenalidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-12-4 | |

| Record name | Thenalidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thenalidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thenalidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thenalidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thenalidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THENALIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U94N2D00F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.